molecular formula C11H11NO2 B2670883 3-Methyl-6-methoxyquinolin-2(1H)-one CAS No. 123990-77-2

3-Methyl-6-methoxyquinolin-2(1H)-one

Cat. No. B2670883
CAS RN: 123990-77-2
M. Wt: 189.214
InChI Key: QCBROBWIZQNGBZ-UHFFFAOYSA-N
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Description

3-Methyl-6-methoxyquinolin-2(1H)-one is a chemical compound that has been the subject of extensive scientific research. It is a member of the quinoline family of compounds and has been found to have a range of interesting properties. In

Scientific Research Applications

Antitumor Activity and Mechanisms

A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited significant antiproliferative activity across a panel of 60 human tumor cell lines. Mechanistic studies revealed its ability to inhibit tumor cell proliferation, induce apoptosis, and disrupt tumor vasculature, positioning it as a novel class of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017).

Quantum Entanglement for Cancer Diagnosis

An analytical model explored the interaction between a moving nano molecule related to "3-Methyl-6-methoxyquinolin-2(1H)-one" and a two-mode field in the presence of two-photon transitions. This study aimed at diagnosing human cancer cells, tissues, and tumors, showcasing the potential of quantum entanglement in medical diagnostics (H. Alireza et al., 2019).

Tubulin Polymerization Inhibition

Research on 4-(N-Cycloamino)phenylquinazolines, derived from modifications of a 6-methoxy-1,2,3,4-tetrahydroquinoline moiety, discovered new tubulin-polymerization inhibitors. These compounds, particularly 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, showed high cytotoxic activity and significant potency against tubulin assembly, highlighting their potential as anticancer agents (Xiao-Feng Wang et al., 2014).

Rhodium(III)-Catalyzed Oxidative Olefination

A study on Rh(III)-catalyzed oxidative olefination of N-methoxybenzamides demonstrated the selective formation of tetrahydroisoquinolinone products. This process highlights the versatility of "3-Methyl-6-methoxyquinolin-2(1H)-one" derivatives in synthesizing complex molecules (S. Rakshit et al., 2011).

Corrosion Protection

The inclusion of "3-Methyl-6-methoxyquinolin-2(1H)-one" derivatives in corrosion inhibitors for carbon steel in hydrochloric acid media was investigated. These compounds demonstrated significant protection against corrosion, suggesting their application in materials science (M. Faydy et al., 2019).

Novel EGFR Inhibitors

Derivatives of "3-Methyl-6-methoxyquinolin-2(1H)-one" have been identified as novel EGFR inhibitors, offering a new approach to targeting epidermal growth factor receptor in cancer therapy. These findings support the development of new anticancer drugs with improved efficacy (Bo-Rui Kang et al., 2013).

properties

IUPAC Name

6-methoxy-3-methyl-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-5-8-6-9(14-2)3-4-10(8)12-11(7)13/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBROBWIZQNGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-methoxyquinolin-2(1H)-one

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